Oxazepam hemisuccinate

説明

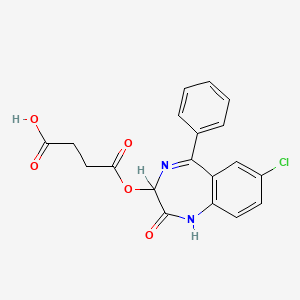

Structure

3D Structure

特性

IUPAC Name |

4-[(7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O5/c20-12-6-7-14-13(10-12)17(11-4-2-1-3-5-11)22-19(18(26)21-14)27-16(25)9-8-15(23)24/h1-7,10,19H,8-9H2,(H,21,26)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCUOKZUJHTYPJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3693-18-3 (mono-hydrochloride salt) | |

| Record name | Oxazepam hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70924562 | |

| Record name | 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4700-56-5, 123632-29-1 | |

| Record name | Oxazepam succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4700-56-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxazepam hemisuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004700565 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(7-Chloro-2-hydroxy-5-phenyl-3H-1,4-benzodiazepin-3-yl)oxy]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70924562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-benzo-1,4-diazepin-3-yl) hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZEPAM HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DCE8700INN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Rationale for Oxazepam Hemisuccinate

An In-depth Technical Guide to the Synthesis Pathway and Mechanism of Oxazepam Hemisuccinate

This guide provides a comprehensive exploration of the chemical synthesis of oxazepam hemisuccinate, a water-soluble prodrug of the benzodiazepine oxazepam. Designed for researchers, scientists, and drug development professionals, this document delves into the core synthetic pathways, reaction mechanisms, and practical laboratory protocols. We will first examine a prominent synthetic route to the oxazepam core, followed by a detailed analysis of the esterification process to yield the hemisuccinate derivative, emphasizing the causality behind experimental choices to ensure a robust and reproducible methodology.

Oxazepam, a 3-hydroxy-1,4-benzodiazepine, is an intermediate-acting anxiolytic agent.[1] Its clinical utility is well-established for managing anxiety disorders and symptoms associated with alcohol withdrawal.[1][2] However, the poor aqueous solubility of oxazepam limits its formulation options, particularly for parenteral administration. To overcome this, oxazepam hemisuccinate was developed as a water-soluble ester prodrug.[3] This modification allows for administration by injection, after which in-vivo hydrolysis releases the active oxazepam moiety.[3][4] The synthesis, therefore, is a two-stage process: formation of the core oxazepam molecule, followed by its esterification.

Part I: Synthesis of the Oxazepam Core via Quinazoline-3-Oxide Rearrangement

One of the elegant and historically significant pathways to oxazepam involves the rearrangement of a quinazoline-3-oxide precursor. This method highlights a fascinating transformation from a six-membered quinazoline ring system to the seven-membered diazepine ring characteristic of benzodiazepines.[5][6]

Causality and Mechanistic Insight

The key to this synthesis is the initial formation of 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide. This intermediate possesses the necessary structural features for the subsequent ring expansion. The N-oxide functionality activates the quinazoline ring system, making it susceptible to rearrangement. Treatment with a base, such as sodium hydroxide, initiates a cascade of reactions.[5] The base is thought to facilitate an intramolecular nucleophilic attack, leading to the opening of the pyrimidine ring and subsequent closure to form the more stable seven-membered diazepine ring. This transformation is reminiscent of the Polonovski reaction, where an N-oxide is activated (in this case, by acetic anhydride in a related step) to allow for nucleophilic attack at an adjacent carbon.[5]

Visualizing the Oxazepam Synthesis Pathway

The following diagram illustrates the transformation from the quinazoline-3-oxide intermediate to the final oxazepam product.

Caption: Synthetic route from a quinazoline oxide to oxazepam.

Experimental Protocol: Oxazepam Synthesis

This protocol is a representative procedure based on established chemical transformations.[5][7]

-

Step 1: Activation (Polonovski-type Reaction):

-

Suspend 6-chloro-2-chloromethyl-4-phenylquinazoline-3-oxide (1.0 eq) in acetic anhydride (10 vol).

-

Heat the mixture gently to 40-50 °C with stirring for 1-2 hours until a clear solution is obtained. The formation of the 3-acetoxy intermediate occurs here.

-

Cool the reaction mixture to room temperature.

-

-

Step 2: Rearrangement and Hydrolysis:

-

Slowly add the solution from Step 1 to a stirred solution of aqueous sodium hydroxide (2 M, 20 vol) at 10-15 °C.

-

Maintain the temperature below 25 °C during the addition.

-

Stir the resulting mixture at room temperature for 3-4 hours to ensure complete rearrangement and hydrolysis of the acetate ester.

-

-

Step 3: Isolation and Purification:

-

Acidify the reaction mixture to pH 4-5 with hydrochloric acid. A precipitate will form.

-

Collect the crude oxazepam solid by vacuum filtration and wash thoroughly with deionized water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure oxazepam as a creamy-white to pale-yellow powder.[2]

-

Part II: Synthesis of Oxazepam Hemisuccinate

The conversion of oxazepam to its hemisuccinate ester is a direct esterification reaction targeting the C3-hydroxyl group. This process utilizes succinic anhydride to introduce the succinyl moiety, creating a carboxylic acid terminus that imparts water solubility.[8]

Mechanism of Esterification

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the oxygen of oxazepam's C3-hydroxyl group acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of succinic anhydride. This attack is typically facilitated by a base catalyst, such as pyridine or 4-dimethylaminopyridine (DMAP), which can deprotonate the hydroxyl group to increase its nucleophilicity or activate the anhydride. The tetrahedral intermediate formed then collapses, leading to the opening of the anhydride ring and the formation of the ester bond. A final proton transfer step yields the neutral oxazepam hemisuccinate product.

Visualizing the Esterification Mechanism

This diagram details the nucleophilic attack and ring-opening of succinic anhydride.

Caption: Mechanism for the esterification of oxazepam.

Experimental Protocol: Oxazepam Hemisuccinate Synthesis

This protocol outlines a standard procedure for the esterification.

-

Step 1: Reaction Setup:

-

Dissolve oxazepam (1.0 eq) and succinic anhydride (1.2 eq) in a suitable anhydrous aprotic solvent (e.g., pyridine or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

If using a non-basic solvent like dichloromethane, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

-

Step 2: Reaction Execution:

-

Stir the mixture at room temperature under a nitrogen atmosphere.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material (oxazepam) is consumed (typically 4-12 hours).[9]

-

-

Step 3: Work-up and Isolation:

-

If pyridine was used as the solvent, remove it under reduced pressure.

-

If dichloromethane was used, wash the reaction mixture sequentially with dilute HCl (to remove DMAP), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

-

Step 4: Purification:

-

Purify the crude oxazepam hemisuccinate by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel. The final product is typically a white crystalline solid.[2]

-

Part III: Reagent Data and Characterization

Success in synthesis relies on a thorough understanding of the reagents and robust analytical verification of the product.

Table 1: Key Reagents and Their Functions

| Reagent | Formula | M.W. ( g/mol ) | Role / Function |

| Oxazepam | C₁₅H₁₁ClN₂O₂ | 286.71 | Starting material for esterification.[2] |

| Succinic Anhydride | C₄H₄O₃ | 100.07 | Acylating agent; provides the succinyl moiety. |

| Pyridine | C₅H₅N | 79.10 | Base catalyst and solvent for esterification. |

| 4-DMAP | C₇H₁₀N₂ | 122.17 | Highly effective acylation catalyst.[10] |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | Activating agent in the Polonovski-type rearrangement.[5] |

| Sodium Hydroxide | NaOH | 40.00 | Base for hydrolysis and ring expansion.[5] |

Product Characterization

The identity and purity of the synthesized oxazepam hemisuccinate must be confirmed through rigorous analytical methods.

-

High-Performance Liquid Chromatography (HPLC): The method of choice for assessing purity and quantifying the product. A reverse-phase C18 column with a mobile phase of acetonitrile and a phosphate buffer at a suitable pH is typically employed, with detection at ~254 nm.[9][11]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. The expected monoisotopic mass for C₁₉H₁₅ClN₂O₅ is approximately 386.07 g/mol .[12][13] Electrospray ionization (ESI) would show the corresponding [M+H]⁺ or [M-H]⁻ ions.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation, confirming the formation of the ester linkage and the presence of the succinate chain.[8]

Conclusion

The synthesis of oxazepam hemisuccinate is a strategically important process that transforms a poorly soluble drug into a versatile, parenterally administrable prodrug. The pathway involves the sophisticated construction of the core benzodiazepine structure, followed by a straightforward but crucial esterification step. By understanding the underlying mechanisms and adhering to validated protocols, researchers can reliably produce this valuable pharmaceutical compound. The methodologies described herein, grounded in established chemical principles, provide a self-validating framework for drug development professionals engaged in the synthesis and modification of benzodiazepine derivatives.

References

-

ResearchGate. Scheme 2. Synthesis of Oxazepam Hemisuccinate−Dopamine Amide Derivatives a. Available from: [Link].

-

Balzano, F., et al. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. Molecules, 26(21), 6347. Available from: [Link].

-

Wikipedia. Oxazepam hemisuccinate. Available from: [Link].

- Google Patents. CN114989102B - Preparation method of oxazepam.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4616, Oxazepam. Available from: [Link].

-

ResearchGate. (PDF) A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Available from: [Link].

-

ResearchGate. Synthesis of oxazepine-quinazolinone bis-heterocyclic scaffolds 5. Available from: [Link].

-

PlumX Metrics. Aqueous chlorination of benzodiazepines diazepam and oxazepam: Kinetics, transformation products and reaction pathways. Available from: [Link].

-

Gpatindia. (2020). OXAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Available from: [Link].

-

Maksay, G., et al. (1981). Oxazepam esters. 3. Intrinsic activity, selectivity, and prodrug effect. Journal of Medicinal Chemistry, 24(5), 499-502. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2713, Chlordiazepoxide. Available from: [Link].

-

Tegyey, Z., et al. (1984). Lorazepam and oxazepam esters. Hydrophobicity, hydrolysis rates and brain appearance. Journal of Labelled Compounds and Radiopharmaceuticals, 21(11-12). Available from: [Link].

-

precisionFDA. OXAZEPAM HEMISUCCINATE. Available from: [Link].

-

National Center for Biotechnology Information. (2018). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 23(11), 2993. Available from: [Link].

-

SAS Publishers. (2017). Development of HPLC Methods in Identification and Quantification of Some Benzodiazepines (Diazepam, Oxazepam, Clonazepam). SAS Journal of Medicine. Available from: [Link].

-

Shaabani, A., et al. (2019). A One-Pot Synthesis of Oxazepine-Quinazolinone bis-Heterocyclic Scaffolds via Isocyanide-Based Three-Component Reactions. Frontiers in Chemistry, 7, 629. Available from: [Link].

-

Zafiri, O., et al. (1968). [A new benzodiazepine derivative, oxazepam hemisuccinate ester, in anesthesilogy and resuscitation]. Minerva anestesiologica, 34(11), 1285–1294. Available from: [Link].

-

National Center for Biotechnology Information. (1997). Oxazepam. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 644114, Oxazepam hemisuccinate, (+)-. Available from: [Link].

-

Pragst, F., et al. (2004). Quantification of benzodiazepines in whole blood and serum. Forensic Science International, 141(1), 55-64. Available from: [Link].

-

ResearchGate. (2013). Analytical methods for determination of benzodiazepines. A short review. Ars Pharmaceutica. Available from: [Link].

-

Vertua, R., et al. (1975). Biochemical and pharmacological properties of oxazepam. Arzneimittel-Forschung, 25(8), 1259-1263. Available from: [Link].

-

Wikimedia Commons. File:Oxazepam synthesis.png. Available from: [Link].

-

ResearchGate. Request PDF | Aqueous Chlorination of Benzodiazepines Diazepam and Oxazepam: Kinetics, Transformation Products and Reaction Pathways. Available from: [Link].

-

Chemistry Stack Exchange. (2021). Succinic anhydride esterification won't go forward. Available from: [Link].

-

Arvia Technology. Oxazepam Removal From Wastewater. Available from: [Link].

-

CORE. Esterification of succinic anhydride to di-(p-cresyl) succinate over M -montmorillonite clay catalysts. Available from: [Link].

-

PubChemLite. Oxazepam hemisuccinate (C19H15ClN2O5). Available from: [Link].

-

Wikipedia. Oxazepam. Available from: [Link].

Sources

- 1. Oxazepam - Wikipedia [en.wikipedia.org]

- 2. Oxazepam | C15H11ClN2O2 | CID 4616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Oxazepam hemisuccinate - Wikipedia [en.wikipedia.org]

- 4. Biochemical and pharmacological properties of oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. OXAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. saspublishers.com [saspublishers.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. GSRS [precision.fda.gov]

- 13. PubChemLite - Oxazepam hemisuccinate (C19H15ClN2O5) [pubchemlite.lcsb.uni.lu]

Physicochemical properties of Oxazepam hemisuccinate

An In-depth Technical Guide to the Physicochemical Properties of Oxazepam Hemisuccinate

Abstract

Oxazepam hemisuccinate was developed as a prodrug strategy to overcome the significant formulation challenges posed by its parent compound, oxazepam, a member of the 1,4-benzodiazepine class. Oxazepam's therapeutic efficacy as an anxiolytic is well-established, but its utility is hampered by very low aqueous solubility. This technical guide provides a comprehensive examination of the core physicochemical properties of oxazepam hemisuccinate, offering both synthesized literature data and field-proven experimental protocols for its characterization. The narrative is structured to provide not just data, but the scientific rationale behind the prodrug's design and the experimental choices required to validate its properties. This document is intended for researchers, scientists, and drug development professionals engaged in the formulation and analysis of challenging pharmaceutical compounds.

Introduction: The Rationale for a Prodrug Approach

Benzodiazepines are a cornerstone in the treatment of anxiety and related neurological conditions.[1] Oxazepam, the active metabolite of several other benzodiazepines like diazepam, is effective but exhibits marked hydrophobicity and is practically insoluble in water.[2][3][4] This poor solubility complicates the development of parenteral (injectable) formulations, which are critical for applications requiring rapid onset of action, such as procedural sedation or acute anxiety management.[5]

To address this critical delivery challenge, oxazepam hemisuccinate was synthesized.[5] It is an ester-linked prodrug designed to function as a water-soluble precursor to oxazepam.[6][7] The core principle is elegant yet simple: a highly polar succinic acid moiety is attached to the C3-hydroxyl group of oxazepam via an ester bond. This modification introduces a terminal carboxylic acid group, which can be ionized to form a highly water-soluble salt (e.g., sodium salt). Following administration, this ester bond is designed to undergo hydrolysis by endogenous enzymes (esterases) or chemical catalysis, releasing the parent oxazepam at the site of action.[8] Understanding the physicochemical properties of this prodrug is therefore paramount to ensuring its stability, solubility, and predictable conversion to its active form.

Molecular Identity and Stereochemistry

The fundamental identity of a pharmaceutical compound is the bedrock of its characterization. Oxazepam hemisuccinate is formally known by its IUPAC name, 4-[[(3S)-7-chloro-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-4-oxobutanoic acid (for the S-enantiomer).[9] Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₅ClN₂O₅ | [5][9] |

| Molecular Weight | 386.8 g/mol | [9][10] |

| CAS Number | 4700-56-5 (Racemate) | [5] |

| 51990-98-8 ((+)-isomer) | [9] | |

| Parent Compound | Oxazepam (CAS: 604-75-1) | [3] |

A critical, and often overlooked, aspect of oxazepam and its derivatives is stereochemistry. The C3 carbon of the benzodiazepine ring is a chiral center. The biological activity of oxazepam is known to be stereoselective, with the (S)-enantiomer demonstrating significantly higher affinity for the GABA-A receptor binding site compared to the (R)-enantiomer.[1] Consequently, the stereochemical integrity of the hemisuccinate prodrug is a critical quality attribute that must be controlled during synthesis and analysis.

Core Physicochemical Properties and Characterization Protocols

The success of a prodrug hinges on a delicate balance of properties: it must be stable enough for formulation and storage, soluble enough for administration, and labile enough to release the active drug in a controlled manner.

Aqueous Solubility

The primary driver for the synthesis of oxazepam hemisuccinate is the enhancement of aqueous solubility. The introduction of the carboxylic acid group from the succinate moiety allows for the formation of salts at pH values above its pKa, dramatically increasing its solubility compared to the parent drug, which is practically insoluble.[4][11]

Expert Insight: The pH-solubility profile is the most critical parameter for a saltable compound like this. It dictates the pH range for formulation development, ensuring the drug remains in solution. For intravenous formulations, solubility at physiological pH (~7.4) is the ultimate goal.

Protocol 1: pH-Dependent Aqueous Solubility Determination (Shake-Flask Method)

This protocol is a standard, robust method for determining the equilibrium solubility of a compound.

-

Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) at 1-unit pH intervals from pH 2.0 to 8.0.

-

Sample Preparation: Add an excess amount of oxazepam hemisuccinate (enough to ensure a saturated solution, visually confirmed by the presence of solid material) to vials containing a fixed volume of each buffer.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Processing: After equilibration, filter the samples through a low-binding filter (e.g., 0.22 µm PVDF) to remove undissolved solid.

-

Quantification: Dilute the filtrate with an appropriate mobile phase and quantify the concentration of dissolved oxazepam hemisuccinate using a validated stability-indicating HPLC-UV method (see Section 3.4).

-

Data Analysis: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH of the buffer to generate the pH-solubility profile.

Dissociation Constant (pKa)

The pKa value governs the ionization state of the terminal carboxylic acid on the succinate moiety. When the environmental pH is above the pKa, the group is deprotonated (COO⁻), rendering the molecule charged and more water-soluble.

Expert Insight: The pKa of the succinate's carboxylic acid is expected to be around 4.2-4.7, similar to succinic acid itself. This means that at physiological pH (7.4), the molecule will be almost entirely in its ionized, water-soluble form. This property is the key to its function as a parenteral prodrug. The parent oxazepam has two pKa values, approximately 1.7 and 11.6, which are less relevant for the solubility of the prodrug.[12]

Protocol 2: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of oxazepam hemisuccinate in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution at the start of the titration.

-

Titration Setup: Use a calibrated pH meter and an automated titrator. Place the sample solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH) while recording the pH after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, use derivative plots (dpH/dV) to accurately locate the equivalence point.

Chemical Stability and Hydrolysis Kinetics

As a prodrug, oxazepam hemisuccinate must be sufficiently stable in its formulation but readily hydrolyze to oxazepam in vivo. The ester linkage is the critical point of lability. Hydrolysis can be catalyzed by acid, base, or enzymes (esterases). Therefore, characterizing its degradation kinetics as a function of pH and temperature is essential for predicting its shelf-life and bioconversion rate.[13]

Expert Insight: The hydrolysis of the ester bond is the activation mechanism of this prodrug. A well-designed stability study will not only quantify the disappearance of the prodrug but also the appearance of the active drug, oxazepam. This confirms the degradation pathway and allows for the development of a mass-balanced, stability-indicating analytical method. Studies have shown that the hydrolysis rate can be significantly influenced by formulation excipients, such as cyclodextrins, which can either inhibit or accelerate the process.[1][14][15]

Table 1: Summary of Oxazepam Hemisuccinate (OXEMIS) Hydrolysis in the Presence of Cyclodextrins

| Condition (in K₂HPO₄/D₂O buffer) | % Hydrolysis Observed | Time | Source |

| OXEMIS with β-CD | 48% | 6 hours | [1] |

| OXEMIS with (2-methyl)-β-CD (MCD) | 11% | 6 hours | [1][15] |

| OXEMIS with DIMEB or TRIMEB | No hydrolysis detected | 24 hours | [1][14][15] |

Protocol 3: Stability-Indicating HPLC Method for Hydrolysis Studies

-

Forced Degradation: First, develop a method that can separate the prodrug from its primary degradant (oxazepam) and any other byproducts. Subject samples of oxazepam hemisuccinate to harsh conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂) to generate degradants.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both oxazepam and its hemisuccinate have significant absorbance (e.g., 230 nm).

-

Column Temperature: 30 °C.

-

-

Kinetic Study Setup:

-

Prepare solutions of oxazepam hemisuccinate in a series of buffers (e.g., pH 2, 5, 7.4, 9).

-

Incubate these solutions in temperature-controlled chambers (e.g., 40 °C, 60 °C).

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution, neutralize or dilute it if necessary to stop further degradation, and inject it into the HPLC system.

-

Data Analysis: Calculate the percentage of oxazepam hemisuccinate remaining at each time point. Plot the natural log of the concentration versus time. For a first-order reaction, the slope of this line is the negative of the degradation rate constant (k). This can be used to determine the half-life (t₁/₂) and project the shelf-life under various conditions.

Conclusion

Oxazepam hemisuccinate stands as a classic example of a prodrug strategy successfully employed to overcome the biopharmaceutical limitations of a parent molecule.[16] Its key physicochemical attribute is the enhanced, pH-dependent aqueous solubility conferred by the ionizable succinate ester moiety. This property enables the development of parenteral formulations not feasible for oxazepam. However, this same ester linkage is the site of chemical instability, a feature that is both a requirement for its action as a prodrug and a critical parameter to control for shelf-life and stability. A thorough characterization of its solubility, pKa, and hydrolysis kinetics, using the robust protocols detailed in this guide, is essential for any scientist or researcher working on the development, formulation, or analysis of this important compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 644114, Oxazepam hemisuccinate, (+)-. Retrieved from [Link]

-

Cesari, A., Balzano, F., Uccello Barretta, G., & Recchimurzo, A. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. Molecules, 26(21), 6347. Available from: [Link]

-

Wikipedia. (2023). Oxazepam hemisuccinate. Retrieved from [Link]

-

Pollack, G. M., & Brouwer, K. L. (2013). Water-soluble benzodiazepine prodrug/enzyme combinations for intranasal rescue therapies. Epilepsy & behavior : E&B, 27(2), 306–311. Available from: [Link]

-

Cesari, A., Balzano, F., Uccello Barretta, G., & Recchimurzo, A. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. ResearchGate. Available from: [Link]

-

Maksay, G., Tegyey, Z., Kemeny, V., Lukovits, I., Otvos, L., & Palosi, E. (1982). Oxazepam esters. 1. Correlation between hydrolysis rates and brain appearance of oxazepam. Journal of Medicinal Chemistry, 25(9), 1057–1062. Available from: [Link]

-

Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577. Available from: [Link]

-

Tiberghien, D., et al. (2007). Synthesis and biological evaluation of novel pyrrolo[2,1-c][6][9]benzodiazepine prodrugs for use in antibody-directed enzyme prodrug therapy. Journal of Medicinal Chemistry, 50(13), 2931–2941. Available from: [Link]

-

Al-jamali, N. M. (2014). Synthesis and Characterization of New 1,3- Oxazepine, Diazepine, thiazepine Derivatives and Open Ring of Thio compounds. Asian Journal of Research in Chemistry, 7(12), 1067-1104. Available from: [Link]

-

Cesari, A., Balzano, F., Uccello Barretta, G., & Recchimurzo, A. (2021). Hydrolysis and enantiodiscrimination of (R)-and (s)-oxazepam hemisuccinate by methylated β-cyclodextrins: An nmr investigation. Iris-ARPI. Available from: [Link]

-

Manera, C., et al. (2018). Synthesis of Oxazepam Hemisuccinate−Dopamine Amide Derivatives. ResearchGate. Available from: [Link]

-

Al-jamali, N. M. (2020). Synthesis and Characterization of Some New 1,3- Oxazepine Derivatives. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 66: Oxazepam. Some Pharmaceutical Drugs. Geneva: World Health Organization, 1996. Available from: [Link]

-

Szatkowska, P., et al. (2014). Analytical methods for determination of benzodiazepines. A short review. Central European Journal of Chemistry, 12(10), 994-1007. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4616, Oxazepam. Retrieved from [Link]

-

Cheméo. (2024). Chemical Properties of Oxazepam (CAS 604-75-1). Retrieved from [Link]

-

Knihnicki, P., et al. (2015). Analytical methodologies for determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 113, 203-221. Available from: [Link]

-

Madej, K., et al. (2015). Analytical methodologies for the determination of benzodiazepines in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 113, 203-221. Available from: [Link]

-

International Programme on Chemical Safety (IPCS) INCHEM. (1998). Oxazepam (PIM 677). Retrieved from [Link]

-

Abbas, A. K., & Jber, N. R. (2020). Synthesis and Characterization of New Oxazepine Compounds and Estimation its Biological Activity. Al-Nahrain Journal of Science, 23(3), 17–23. Available from: [Link]

-

Ghorbani, M., et al. (2021). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry, 2021, 5538018. Available from: [Link]

-

González, O., & Blanco, M. E. (2021). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Molecules, 26(11), 3345. Available from: [Link]

-

Abbas, A. K., & Jber, N. R. (2020). Synthesis and Characterization of New Oxazepine Compounds and Estimation it's Biological Activity. ResearchGate. Available from: [Link]

-

Al-jamali, N. M. (2014). Synthesis and Characterization of New 1,3- Oxazepine, Diazepine, thiazepine Derivatives and Open Ring of Thio compounds. Asian Journal of Research in Chemistry, 7(12). Available from: [Link]

-

Wikipedia. (n.d.). Category:Benzodiazepine prodrugs. Retrieved from [Link]

-

PubChemLite. (n.d.). Oxazepam hemisuccinate (C19H15ClN2O5). Retrieved from [Link]

-

Dragičević, I., et al. (2019). Racemization of oxazepam and chiral 1,4-benzodiazepines. DFT study of the reaction mechanism in aqueous solution. Organic & Biomolecular Chemistry, 17(5), 1149-1159. Available from: [Link]

-

precisionFDA. (n.d.). OXAZEPAM HEMISUCCINATE. Retrieved from [Link]

-

Rautio, J., et al. (2018). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews, 47(3), 850-881. Available from: [Link]

-

Breque, C., et al. (2018). Strategies for benzodiazepine withdrawal in seniors. ResearchGate. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 36754, Oxazepam succinate. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Oxazepam. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. Oxazepam | C15H11ClN2O2 | CID 4616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Oxazepam (PIM 677) [inchem.org]

- 5. Oxazepam hemisuccinate - Wikipedia [en.wikipedia.org]

- 6. Water-soluble benzodiazepine prodrug/enzyme combinations for intranasal rescue therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Oxazepam hemisuccinate, (+)- | C19H15ClN2O5 | CID 644114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Oxazepam succinate | C19H15ClN2O5 | CID 36754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 604-75-1 CAS MSDS (OXAZEPAM) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Oxazepam - Some Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hydrolysis and enantiodiscrimination of (R)-and (s)-oxazepam hemisuccinate by methylated β-cyclodextrins: An nmr investigation [arpi.unipi.it]

- 16. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Conversion of Oxazepam Hemisuccinate to Oxazepam

Introduction

In the landscape of pharmaceutical sciences, the strategic modification of drug molecules to optimize their physicochemical and pharmacokinetic properties is a cornerstone of drug development. Prodrug design represents a powerful approach to overcome challenges such as poor solubility, instability, and suboptimal delivery. This guide provides a comprehensive technical overview of the oxazepam hemisuccinate prodrug strategy, focusing on its synthesis, conversion back to the active pharmaceutical ingredient (API), oxazepam, and the analytical methodologies required to characterize this transformation.

Oxazepam, a short-to-intermediate-acting 3-hydroxy-benzodiazepine, is utilized for the management of anxiety and insomnia.[1] However, its low aqueous solubility presents a significant hurdle for parenteral formulations. The development of oxazepam hemisuccinate, a water-soluble ester prodrug, was a direct response to this limitation, enabling its administration via injection.[2] This guide, intended for researchers, scientists, and drug development professionals, will delve into the core principles of this prodrug system, offering both theoretical insights and practical, field-proven methodologies.

The Rationale for a Prodrug Approach

The primary motivation for the development of oxazepam hemisuccinate is to enhance the aqueous solubility of the parent drug, oxazepam. By masking the hydroxyl group at the C3 position with a hydrophilic hemisuccinate moiety, the resulting ester prodrug exhibits significantly improved water solubility, making it suitable for intravenous administration.[2] This strategy is particularly valuable in clinical settings where rapid onset of action is required, such as in procedural sedation or the management of acute anxiety.[2]

The core principle of this prodrug is its designed instability in vivo. Following administration, the ester linkage is cleaved, releasing the pharmacologically active oxazepam and the generally recognized as safe (GRAS) molecule, succinic acid. This bioconversion is a critical aspect of the prodrug's efficacy and is the central focus of this guide.

Synthesis of Oxazepam Hemisuccinate

The synthesis of oxazepam hemisuccinate is achieved through the esterification of the 3-hydroxy group of oxazepam with succinic anhydride. This reaction, a form of acylation, is typically catalyzed by a base, such as pyridine, which also serves as the solvent.[3]

2.1. Reaction Principle

The lone pair of electrons on the oxygen atom of the C3-hydroxyl group of oxazepam acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. The pyridine facilitates the reaction by acting as a base to deprotonate the hydroxyl group, increasing its nucleophilicity, and also by activating the succinic anhydride. The ring-opening of the anhydride results in the formation of the hemisuccinate ester.

Figure 1: Conceptual workflow for the synthesis of oxazepam hemisuccinate.

2.2. Experimental Protocol: A Representative Synthesis

The following protocol is a representative example for the synthesis of oxazepam hemisuccinate, based on standard O-acylation procedures.[4]

Materials:

-

Oxazepam

-

Succinic Anhydride

-

Anhydrous Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Toluene

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., Argon), dissolve oxazepam (1.0 equivalent) in anhydrous pyridine (5-10 mL per mmol of oxazepam).

-

Cool the solution to 0°C using an ice bath.

-

Add succinic anhydride (1.5 equivalents) to the solution portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the pyridine by co-evaporation with toluene under reduced pressure.

-

Dilute the residue with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield oxazepam hemisuccinate.

Conversion to Oxazepam: The Hydrolysis Pathway

The therapeutic action of oxazepam hemisuccinate is contingent upon its conversion to oxazepam. This is achieved through the hydrolysis of the ester bond, a reaction that can be influenced by both pH and the presence of enzymes.

Figure 2: The conversion of oxazepam hemisuccinate to oxazepam and succinic acid via hydrolysis.

3.1. Chemical Hydrolysis

The ester linkage in oxazepam hemisuccinate is susceptible to hydrolysis under both acidic and basic conditions. The rate of this chemical hydrolysis is pH-dependent. A comprehensive study of the hydrolysis kinetics of oxazepam (not the prodrug) across a pH range of 1 to 11 has shown that the benzodiazepine structure itself can undergo degradation, although this is distinct from the ester cleavage of the prodrug.[5][6] For the hemisuccinate prodrug, it is expected that the ester hydrolysis would follow a typical pH-rate profile for esters, with increased rates at pH values deviating from neutrality.

3.2. Enzymatic Hydrolysis

In a physiological environment, the hydrolysis of oxazepam hemisuccinate is significantly accelerated by esterases. These enzymes, abundant in the blood, liver, and other tissues, catalyze the cleavage of the ester bond.[7] Studies on various oxazepam esters have confirmed that their conversion to oxazepam is catalyzed by hepatic microsomal enzymes.[8][9] The rate of this enzymatic hydrolysis is a critical determinant of the pharmacokinetic profile of the prodrug, influencing the rate of appearance of oxazepam in the brain and its subsequent pharmacological effect.[8]

Analytical Methodologies for Monitoring the Conversion

To rigorously characterize the conversion of oxazepam hemisuccinate to oxazepam, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques employed for this purpose.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for quantitative analysis of the prodrug and the active drug in various matrices, including reaction mixtures and biological fluids. A stability-indicating HPLC method is crucial, as it must be able to separate the prodrug, the active drug, and any potential degradation products.[10]

Representative HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase composition is methanol-water-acetic acid (60:40:1).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both compounds have significant absorbance, typically around 230-254 nm.[10][11]

-

Quantification: Concentration is determined by comparing the peak area of the analyte to a standard curve.

Protocol for a Kinetic Study using HPLC:

-

Prepare a stock solution of oxazepam hemisuccinate in the desired buffer (e.g., phosphate-buffered saline at pH 7.4) or biological matrix (e.g., human plasma).

-

Incubate the solution at a constant temperature (e.g., 37°C).

-

At predetermined time points, withdraw an aliquot of the sample.

-

Immediately quench the reaction by adding a protein precipitating agent (e.g., acetonitrile or methanol) if in a biological matrix, and/or dilute with the mobile phase to halt further hydrolysis.

-

Centrifuge the samples to remove any precipitated proteins.

-

Inject the supernatant into the HPLC system.

-

Record the peak areas for oxazepam hemisuccinate and oxazepam.

-

Plot the concentration of oxazepam hemisuccinate versus time to determine the hydrolysis rate constant.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for real-time monitoring of the hydrolysis reaction, providing structural information and quantitative data simultaneously.[12] The conversion can be followed by observing the change in the chemical shifts of protons near the ester linkage.

Protocol for a Kinetic Study using NMR:

-

Dissolve a known concentration of oxazepam hemisuccinate in a buffered D₂O solution (e.g., 50 mM K₂HPO₄ in D₂O) directly in an NMR tube.[7]

-

Place the NMR tube in the spectrometer, which is maintained at a constant temperature (e.g., 25°C).

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

The progress of the hydrolysis can be monitored by integrating the signal of a proton on the hemisuccinate moiety (which will decrease over time) and a distinct proton signal of the newly formed oxazepam (which will increase over time).[7] The resonance of the CH₂ group on the hemisuccinate chain is a suitable candidate for monitoring.[7]

-

The rate of hydrolysis can be determined by plotting the natural logarithm of the concentration of the remaining prodrug versus time.

Kinetic Data and Data Presentation

The rate of conversion of oxazepam hemisuccinate to oxazepam is a critical parameter for its development as a drug. While a complete public dataset of its hydrolysis kinetics is not available, studies on related compounds and some specific data points provide valuable insights.

| Condition | Method | Observation | Reference |

| Pure Oxazepam Hemisuccinate in buffered D₂O (50 mM K₂HPO₄, 25°C) | ¹H NMR | <1% hydrolysis after 6 hours | [7] |

| Oxazepam Hemisuccinate with β-Cyclodextrin in buffered D₂O | ¹H NMR | 48% hydrolysis after 6 hours | [7] |

| Oxazepam Hemisuccinate with 2-methyl-β-CD in buffered D₂O | ¹H NMR | 11% hydrolysis after 6 hours | [7] |

| Various Oxazepam Esters in mouse hepatic microsomal fraction | pH stat | Hydrolysis rates correlate with brain penetration of oxazepam | [8][9] |

This table summarizes available data on the hydrolysis of oxazepam hemisuccinate and related esters. The data indicates that the hydrolysis is relatively slow in a simple buffer but can be significantly influenced by other molecules and is readily catalyzed by liver enzymes.

Conclusion and Future Perspectives

The development of oxazepam hemisuccinate is a classic example of a successful prodrug strategy to overcome the solubility limitations of a parent drug. The conversion of this prodrug to the active oxazepam via ester hydrolysis is a predictable and reliable mechanism. For researchers and drug developers working with similar benzodiazepine scaffolds or other poorly soluble molecules, the principles outlined in this guide provide a solid foundation.

Future work in this area could involve the development of novel ester prodrugs of oxazepam with tailored hydrolysis rates to achieve specific pharmacokinetic profiles. For instance, more labile esters could be designed for rapid onset of action, while more stable esters could be explored for sustained-release applications. The analytical workflows detailed herein, particularly the use of HPLC and NMR for kinetic analysis, are fundamental to the successful design and evaluation of such next-generation prodrugs. The self-validating nature of these protocols, where the disappearance of the prodrug is stoichiometrically matched by the appearance of the active drug, ensures the integrity of the data generated.

References

-

Bell, S. C., & Childress, S. J. (1962). A rearrangement of 5-aryl-1,3-dihydro-2H-1,4-benzo-diazepine-2-one 4-oxides. The Journal of Organic Chemistry, 27(5), 1691–1695. [Link]

-

Cassano, T., Lopalco, A., de Candia, M., Laquintana, V., Lopedota, A., Cutrignelli, A., ... & Franco, M. (2018). Oxazepam-Dopamine Conjugates Increase Dopamine Delivery into Striatum of Intact Rats. ACS chemical neuroscience, 9(6), 1364-1376. [Link]

-

Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1, 4-benzodiazepines II: oxazepam and diazepam. Journal of pharmaceutical sciences, 66(4), 573-577. [Link]

-

Liederer, B. M., & Borchardt, R. T. (2006). Enzymes involved in the bioconversion of ester-based prodrugs. Journal of pharmaceutical sciences, 95(6), 1177-1195. [Link]

-

Oxazepam hemisuccinate. (2023, December 2). In Wikipedia. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4616, Oxazepam. [Link]

-

National Center for Biotechnology Information. (1998). Oxazepam. In Some Pharmaceutical Drugs. International Agency for Research on Cancer. [Link]

-

Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and Mechanisms of Hydrolysis of 1,4-Benzodiazepines II: Oxazepam and Diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. [Link]

-

Reif, V. D., & DeAngelis, N. J. (1983). Stability-indicating high-performance liquid chromatographic assay for oxazepam tablets and capsules. Journal of pharmaceutical sciences, 72(11), 1330–1332. [Link]

- Riss, J., Cloyd, J., Gates, J., & Collins, S. (2008). Benzodiazepines in epilepsy: pharmacology and pharmacokinetics. Acta neurologica scandinavica, 118(2), 69-86.

-

Alván, G., & Odar-Cederlöf, I. (1978). The pharmacokinetic profile of oxazepam. Acta psychiatrica Scandinavica. Supplementum, 274, 47–55. [Link]

-

Maksay, G., Tegyey, Z., Kemény, V., Lukovits, I., Otvös, L., & Pálosi, E. (1979). Oxazepam esters. 1. Correlation between hydrolysis rates and brain appearance of oxazepam. Journal of medicinal chemistry, 22(12), 1436–1443. [Link]

-

Greenblatt, D. J. (1981). Clinical pharmacokinetics of oxazepam and lorazepam. Clinical pharmacokinetics, 6(2), 89–105. [Link]

-

Rul-Lent, D., & Armenta, S. (2022). New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples. Molecules (Basel, Switzerland), 27(19), 6668. [Link]

-

Gpatindia. (2020, April 14). OXAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

-

Dhokchawle, B. V., & Bhandari, A. S. (2014). Synthesis, spectral studies, hydrolysis kinetics and pharmacodynamic profile of mefenamic acid prodrugs. Der Pharma Chemica, 6(3), 347-353. [Link]

-

Popović-Dobrijević, M., Stanković, M., & Popović, G. (2014). Investigation of Solvolysis Kinetics of New Synthesized Fluocinolone Acetonide C-21 Esters—An In Vitro Model for Prodrug Activation. Molecules, 19(9), 14035-14048. [Link]

-

Duggan, A. R., Mciteka, L. P., Lobb, K. A., & Kaye, P. T. (2013). 1H NMR-based kinetic-mechanistic study of the intramolecular trans-esterification of 2-exo-3-exo-dihydroxybornane monoacrylate esters. South African Journal of Chemistry, 66, 136-140. [Link]

-

Cesari, A., Balzano, F., Uccello Barretta, G., & Recchimurzo, A. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. Molecules (Basel, Switzerland), 26(21), 6347. [Link]

-

DiVerdi, J. A. (n.d.). Exp. 21 NMR Study of a Reversible Hydrolysis Reaction 263. [Link]

-

Wang, W., Wang, Y., & Li, J. (2014). Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way. Molecules, 19(12), 20974-20987. [Link]

-

Cesari, A., Balzano, F., Uccello Barretta, G., & Recchimurzo, A. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. Molecules, 26(21), 6347. [Link]

-

Maksay, G., Tegyey, Z., Kemény, V., Lukovits, I., Otvös, L., & Pálosi, E. (1979). Oxazepam esters. 1. Correlation between hydrolysis rates and brain appearance of oxazepam. Journal of medicinal chemistry, 22(12), 1436–1443. [Link]

-

Woodman, T. J., & Lloyd, M. D. (2017). Analysis of enzyme reactions using NMR techniques: A case study with α-methylacyl-CoA racemase (AMACR). In Methods in enzymology (Vol. 598, pp. 173-201). Academic Press. [Link]

-

Scribd. (n.d.). NMR Kinetics: Study of A Reversible Hydrolysis Reaction. [Link]

-

PubChem. (n.d.). Oxazepam hemisuccinate, (+)-. [Link]

-

GlycoPODv2. (2021, October 6). O-Acetylation using acetic anhydride in pyridine. [Link]

-

Wikipedia. (2024, January 10). Oxazepam. [Link]

Sources

- 1. Oxazepam - Wikipedia [en.wikipedia.org]

- 2. Oxazepam hemisuccinate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The pharmacokinetic profile of oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Oxazepam esters. 1. Correlation between hydrolysis rates and brain appearance of oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolic Stability of Oxazepam Hemisuccinate

<Senior Application Scientist

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the in vitro metabolic stability of oxazepam hemisuccinate, a prodrug of the short-to-intermediate-acting benzodiazepine, oxazepam. As metabolic stability is a critical determinant of a drug's pharmacokinetic profile, this document outlines the core principles, experimental design, and detailed protocols necessary for a robust evaluation. We will delve into the rationale behind the selection of appropriate in vitro systems, including liver S9 fractions and microsomes, and discuss the analytical methodologies required for accurate quantification. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement rigorous in vitro metabolic stability studies.

Introduction: The Imperative of Metabolic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant portion of which are related to its absorption, distribution, metabolism, and excretion (ADME) properties. Among these, metabolic stability—the susceptibility of a compound to biotransformation—is a pivotal parameter that profoundly influences its efficacy and safety profile.[1][2] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate, leading to potential toxicity.[3] Therefore, early assessment of metabolic stability is crucial for making informed decisions and optimizing lead compounds.[4]

Oxazepam, an active metabolite of several other benzodiazepines like diazepam, is primarily eliminated from the body through glucuronidation of its 3-hydroxy group.[5][6][7][8] This Phase II metabolic pathway renders it less reliant on hepatic oxidation, which can be advantageous in patients with compromised liver function.[9][10] Oxazepam hemisuccinate is an ester prodrug of oxazepam, developed to enhance water solubility for parenteral administration.[11] The metabolic stability of this prodrug is a two-fold consideration: the hydrolysis of the ester linkage to release the active oxazepam and the subsequent metabolism of oxazepam itself.

This guide will provide a detailed exploration of the in vitro methodologies to characterize these metabolic pathways.

Metabolic Pathways of Oxazepam and the Rationale for In Vitro System Selection

The Two-Step Metabolism of Oxazepam Hemisuccinate

The metabolic journey of oxazepam hemisuccinate involves two key stages:

-

Ester Hydrolysis: The initial and rate-limiting step for the pharmacological activity of the prodrug is the cleavage of the hemisuccinate ester bond. This hydrolysis is likely mediated by various esterases present in the liver and other tissues, releasing oxazepam and succinic acid.[12][13][14][15]

-

Glucuronidation of Oxazepam: Once liberated, oxazepam undergoes stereoselective glucuronidation. This is a Phase II metabolic process catalyzed by UDP-glucuronosyltransferases (UGTs), primarily in the liver.[5][6][7][16] The S-enantiomer of oxazepam is predominantly glucuronidated by UGT2B15, while the R-enantiomer is a substrate for UGT2B7 and UGT1A9.[7][17][18]

Selecting the Appropriate In Vitro Model

To comprehensively evaluate the metabolic stability of oxazepam hemisuccinate, it is essential to select an in vitro system that contains the relevant enzymatic machinery for both ester hydrolysis and glucuronidation.

-

Liver S9 Fraction: The S9 fraction is a supernatant obtained from the centrifugation of a liver homogenate at 9000g.[19] It contains both microsomal and cytosolic enzymes, making it a comprehensive in vitro tool.[19][20][21] This fraction is particularly well-suited for studying oxazepam hemisuccinate as it includes both the esterases (often found in the cytosol) and the microsomal UGTs.[2][20][22] The S9 fraction can be supplemented with cofactors like UDPGA (uridine diphosphate glucuronic acid) to specifically investigate Phase II metabolic pathways.[3][20]

-

Liver Microsomes: Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I (e.g., Cytochrome P450s) and Phase II (e.g., UGTs) enzymes.[3][23][24] While excellent for studying the glucuronidation of oxazepam, they may lack some of the cytosolic esterases. However, they remain a valuable tool, especially when directly assessing the stability of oxazepam itself or if esterase activity is also present in the microsomal fraction.

-

Hepatocytes: Intact hepatocytes contain the full complement of metabolic enzymes and cofactors, offering a model that most closely resembles the in vivo environment.[3][25] They are capable of assessing both Phase I and Phase II metabolism, as well as transporter-mediated uptake and efflux.[26] While providing a more holistic view, they are also more complex and costly to use for routine screening.[21]

For the purpose of this guide, we will focus on the use of the liver S9 fraction as the primary in vitro system due to its comprehensive enzymatic profile for this specific metabolic pathway.

Experimental Design and Protocols

A robust experimental design is paramount for obtaining reliable and reproducible data. The following sections detail the necessary components and a step-by-step protocol for assessing the metabolic stability of oxazepam hemisuccinate.

Materials and Reagents

-

Test Compound: Oxazepam hemisuccinate

-

Reference Compounds: Oxazepam, 7-aminoclonazepam (as a potential internal standard)

-

In Vitro System: Pooled human liver S9 fraction

-

Cofactors: UDPGA (for glucuronidation), NADPH (optional, to assess any potential Phase I metabolism)

-

Buffer: Potassium phosphate buffer (pH 7.4)

-

Organic Solvent: Acetonitrile or methanol (for reaction termination)

-

Analytical Standards: Oxazepam, Oxazepam glucuronide (if available)

Experimental Workflow Diagram

Caption: Experimental workflow for the in vitro metabolic stability assay.

Step-by-Step Protocol: Liver S9 Stability Assay

This protocol is designed to be a self-validating system by including appropriate controls.

-

Preparation of Reagents:

-

Prepare a stock solution of oxazepam hemisuccinate (e.g., 1 mM in DMSO).

-

Thaw the liver S9 fraction on ice and dilute to the desired concentration (e.g., 1 mg/mL) with potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of UDPGA (e.g., 50 mM in water).

-

Prepare the termination solution: Acetonitrile containing a suitable internal standard (e.g., 7-aminoclonazepam).

-

-

Incubation Setup:

-

In a 96-well plate, add the diluted S9 fraction.

-

Add the oxazepam hemisuccinate stock solution to achieve the final desired concentration (e.g., 1 µM).

-

Control Wells:

-

Negative Control (No Cofactor): S9 fraction + test compound (to assess non-enzymatic degradation).

-

Negative Control (Heat-Inactivated S9): Heat-inactivated S9 fraction + test compound + UDPGA (to confirm enzymatic activity).

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Reaction Initiation and Sampling:

-

Initiate the metabolic reaction by adding the UDPGA solution to all wells except the "No Cofactor" control.

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot from the incubation mixture.[20]

-

Immediately add the aliquot to a separate plate containing the cold termination solution to stop the reaction.[27]

-

-

Sample Processing and Analysis:

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique due to its high sensitivity, selectivity, and throughput.[4][31]

-

Chromatography: A C18 or similar reverse-phase column is typically used to separate oxazepam hemisuccinate, oxazepam, and potential metabolites from the biological matrix.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides excellent sensitivity and specificity for quantification.

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate of disappearance of the parent compound, oxazepam hemisuccinate.

Calculation of In Vitro Half-Life (t½) and Intrinsic Clearance (CLint)

-

Plot the natural logarithm of the percentage of oxazepam hemisuccinate remaining versus time.

-

The slope of the linear portion of this plot represents the elimination rate constant (k).

-

The in vitro half-life (t½) is calculated as: t½ = 0.693 / k

-

The in vitro intrinsic clearance (CLint) can then be calculated using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) [25]

Data Presentation

Quantitative data should be summarized in a clear and concise table for easy comparison.

| Compound | In Vitro System | t½ (min) | CLint (µL/min/mg protein) |

| Oxazepam Hemisuccinate | Human Liver S9 | [Example Value] | [Example Value] |

| Oxazepam | Human Liver S9 | [Example Value] | [Example Value] |

| Positive Control | |||

| Verapamil | Human Liver S9 | [Example Value] | [Example Value] |

Mechanistic Insights and Troubleshooting

Signaling Pathway Diagram

Caption: Metabolic pathway of oxazepam hemisuccinate.

Causality Behind Experimental Choices

-

Use of Pooled Human Liver S9: This choice is deliberate to average out inter-individual variability in enzyme expression and activity, providing a more representative measure of metabolic stability in the general population.[3]

-

Inclusion of Controls: The negative controls are essential to ensure that the observed disappearance of the test compound is due to enzymatic activity and not chemical instability or other factors. A positive control with a known metabolic profile validates the activity of the in vitro system.

-

Selection of Time Points: The chosen time points should be sufficient to define the linear phase of disappearance, allowing for an accurate calculation of the elimination rate constant.

Potential Pitfalls and Troubleshooting

-

Low Metabolism: If the compound shows very slow metabolism, consider extending the incubation time or increasing the protein concentration.[3]

-

Poor Solubility: Ensure the final concentration of the organic solvent (e.g., DMSO) in the incubation is low (typically <1%) to avoid inhibiting enzymatic activity.

-

Non-specific Binding: Highly lipophilic compounds may bind to the plasticware or proteins in the incubation, leading to an overestimation of metabolism. The inclusion of a microsomal binding assay can help to correct for this.[3]

Conclusion

The in vitro assessment of metabolic stability is a cornerstone of modern drug discovery and development. For a prodrug like oxazepam hemisuccinate, a thorough understanding of both the activation step (ester hydrolysis) and the subsequent metabolism of the active drug (glucuronidation) is critical. By employing a well-designed experimental protocol using an appropriate in vitro system like the liver S9 fraction, coupled with sensitive and specific analytical methods such as LC-MS/MS, researchers can obtain valuable data to predict the in vivo pharmacokinetic behavior of the compound. This guide provides a robust framework for conducting such studies, emphasizing scientific integrity and a deep understanding of the underlying biological processes.

References

-

Creative Biolabs. (n.d.). Metabolic Stability Assay. Retrieved from [Link]

-

Ferreira, A., et al. (2014). Metabolic profile of oxazepam and related benzodiazepines: clinical and forensic aspects. Bioanalysis, 6(16), 2205-2224. Retrieved from [Link]

-

Patel, M., et al. (1995). (S)oxazepam glucuronidation is inhibited by ketoprofen and other substrates of UGT2B7. Drug Metabolism and Disposition, 23(12), 1395-1400. Retrieved from [Link]

-

Cyprotex. (n.d.). S9 Stability. Retrieved from [Link]

-

Di, L., et al. (2013). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Drug Metabolism Letters, 7(1), 2-8. Retrieved from [Link]

-

Greenblatt, D. J. (1981). Clinical pharmacokinetics of oxazepam and lorazepam. Clinical Pharmacokinetics, 6(2), 89-105. Retrieved from [Link]

-

MTTlab. (n.d.). S9 Stability Assay. Retrieved from [Link]

-

Wikipedia. (n.d.). S9 fraction. Retrieved from [Link]

-

Li, W., et al. (2017). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In In Vitro ADME and Xenobiotic Transporters (pp. 55-69). Humana Press, New York, NY. Retrieved from [Link]

-

Court, M. H., et al. (2002). Stereoselective conjugation of oxazepam by human UDP-glucuronosyltransferases (UGTs): S-oxazepam is glucuronidated by UGT2B15, while R-oxazepam is glucuronidated by UGT2B7 and UGT1A9. Drug Metabolism and Disposition, 30(11), 1257-1265. Retrieved from [Link]

-

Al-Soud, Y. A., et al. (2022). Cannabinoid-Induced Stereoselective Inhibition of R-S-Oxazepam Glucuronidation: Cannabinoid–Oxazepam Drug Interactions. Pharmaceutics, 14(2), 243. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazepam. Retrieved from [Link]

-

BioIVT. (n.d.). Metabolic Stability Assay Services. Retrieved from [Link]

-

Cyprotex. (n.d.). Microsomal Stability. Retrieved from [Link]

-

Court, M. H., et al. (2013). Evidence for oxazepam as an in vivo probe of UGT2B15: oxazepam clearance is reduced by UGT2B15 D85Y polymorphism but unaffected by UGT2B17 deletion. British Journal of Clinical Pharmacology, 75(5), 1286-1296. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic profile of oxazepam and related benzodiazepines: clinical and forensic aspects. Retrieved from [Link]

-

Xeno-Tech. (2023, May 29). How to Conduct an In Vitro Metabolic Stability Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Pathways responsible for the metabolism of oxazepam by glucuronidation in humans. Retrieved from [Link]

-

ResearchGate. (n.d.). Stereoselective conjugation of oxazepam by human UDP-glucuronosyltransferases (UGTS): S-oxazepam is glucuronidated by UGT2B15, while R-oxazepam is glucuronidated by UGT2B7 and UGT1A9. Retrieved from [Link]

-

Garattini, S., et al. (1973). Biochemical and pharmacological properties of oxazepam. Journal of Pharmaceutical Sciences, 62(8), 1289-1294. Retrieved from [Link]

-

Tran, A., et al. (1999). Glucuronidation of drugs by hepatic microsomes derived from healthy and cirrhotic human livers. Drug Metabolism and Disposition, 27(6), 645-650. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantification of Total and Unbound Concentrations of Lorazepam, Oxazepam and Temazepam in Human Plasma by Ultrafiltration and LC–MS/MS. Retrieved from [Link]

-

Wikipedia. (n.d.). Oxazepam hemisuccinate. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Oxazepam? Retrieved from [Link]

-

Coulter, C., et al. (2010). Quantitation of benzodiazepines in urine, serum, plasma, and meconium by LC-MS-MS. Journal of Analytical Toxicology, 34(7), 384-391. Retrieved from [Link]

-

Peng, S. X., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Laboratory Automation, 20(3), 302-311. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic pathways of R,S-oxazepam. Glucuronide motifs are highlighted in red. Retrieved from [Link]

-

Scientific Research Publishing. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

-

Zhang, Y., et al. (2021). Autohydrolysis of Diglycine-Activated Succinic Esters Boosts Cellular Uptake. Journal of the American Chemical Society, 143(43), 18074-18081. Retrieved from [Link]

-

IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. Retrieved from [Link]

-

Chouchani, E. T., et al. (2020). Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury. Redox Biology, 36, 101640. Retrieved from [Link]

-

Oxford Academic. (2020, August 17). Development and Validation of an LC–MS-MS Method for the Detection of 40 Benzodiazepines and Three Z-Drugs in Blood and Urine by Solid-Phase Extraction. Retrieved from [Link]

-

ResearchGate. (2020, July 6). Targeting Succinate Dehydrogenase with Malonate Ester Prodrugs Decreases Renal Ischemia Reperfusion Injury. Retrieved from [Link]

-

ResearchGate. (n.d.). Malonate Ester Prodrugs Used to Target Succinate Dehydrogenase In Vivo. Retrieved from [Link]

-

Smink, B. E., et al. (2004). Quantitative analysis of 33 benzodiazepines, metabolites and benzodiazepine-like substances in whole blood by liquid chromatography. Journal of Chromatography B, 811(1), 13-20. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of Oxazepam Hemisuccinate−Dopamine Amide Derivatives a. Retrieved from [Link]

-

Castiglione, F., et al. (2021). Hydrolysis and Enantiodiscrimination of (R)- and (S)-Oxazepam Hemisuccinate by Methylated β-Cyclodextrins: An NMR Investigation. Molecules, 26(20), 6271. Retrieved from [Link]

-

PubChem. (n.d.). Oxazepam hemisuccinate, (+)-. Retrieved from [Link]

-

precisionFDA. (n.d.). OXAZEPAM HEMISUCCINATE. Retrieved from [Link]

-

Madson, M., et al. (2016). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. Journal of Analytical Toxicology, 40(1), 40-46. Retrieved from [Link]

-

Gpatindia. (2020, April 14). OXAZEPAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Ochs, H. R., et al. (1987). Interindividual Variability in the Glucuronidation of (S) Oxazepam Contrasted With That of (R) Oxazepam. Journal of Pharmacology and Experimental Therapeutics, 243(2), 595-600. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 4. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 5. Metabolic profile of oxazepam and related benzodiazepines: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clinical pharmacokinetics of oxazepam and lorazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cannabinoid-Induced Stereoselective Inhibition of R-S-Oxazepam Glucuronidation: Cannabinoid–Oxazepam Drug Interactions | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Oxazepam - Wikipedia [en.wikipedia.org]

- 10. What is the mechanism of Oxazepam? [synapse.patsnap.com]

- 11. Oxazepam hemisuccinate - Wikipedia [en.wikipedia.org]

- 12. Biochemical and pharmacological properties of oxazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

- 14. Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. (S)oxazepam glucuronidation is inhibited by ketoprofen and other substrates of UGT2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Stereoselective conjugation of oxazepam by human UDP-glucuronosyltransferases (UGTs): S-oxazepam is glucuronidated by UGT2B15, while R-oxazepam is glucuronidated by UGT2B7 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. S9 fraction - Wikipedia [en.wikipedia.org]

- 20. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]